4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of an amino group at the 4-position and a methoxy group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to introduce the amino group and cyclize the structure . The reaction conditions typically involve the use of catalysts such as palladium and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced forms of the compound.
Substitution: The amino group allows for nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Strong bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-amino-5-methoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSQKDYBGURJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717616 |
Source
|
Record name | 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273608-55-1 |
Source
|
Record name | 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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